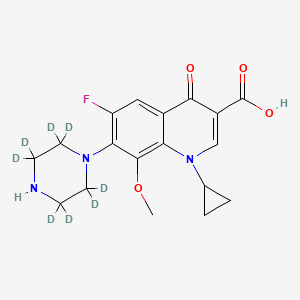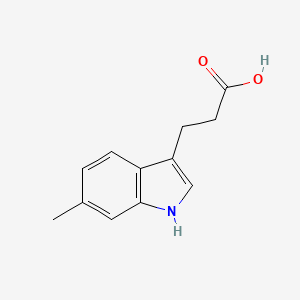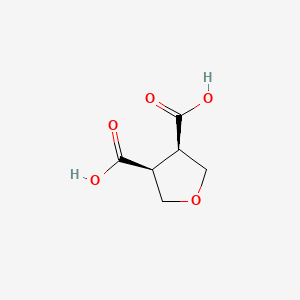
Dehydro Mefloquine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Mefloquine-d5 is a deuterium-labeled derivative of Dehydro Mefloquine. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Dehydro Mefloquine enhances its utility in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Mefloquine-d5 involves the deuteration of Dehydro Mefloquine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process would need to ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydro Mefloquine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of this compound could yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
Dehydro Mefloquine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify the presence of Dehydro Mefloquine and its metabolites in various samples.
Biomedical Research: The compound is used to study the effects of Dehydro Mefloquine on cellular processes, including cell viability, tubulogenesis, and protein expression levels
Mécanisme D'action
The mechanism of action of Dehydro Mefloquine-d5 is similar to that of Dehydro Mefloquine. It is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects. Additionally, it may interact with phospholipids in the parasite membrane, impair NADPH oxidation, and interfere with the parasite’s food vacuoles, raising intravesicular pH .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefloquine: A widely used antimalarial drug with a similar structure and mechanism of action.
Chloroquine: Another antimalarial drug with a quinoline structure, but with different pharmacokinetic properties.
Primaquine: An 8-aminoquinoline compound used for the treatment of malaria.
Uniqueness
Dehydro Mefloquine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .
Propriétés
IUPAC Name |
[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFDSXDVJABBT-PPCDZPRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)

![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
